N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-1,3-dimethyl-N-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12(2)18(10-14-8-6-5-7-9-14)21(19,20)15-11-17(4)16-13(15)3/h5-9,11-12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQJDTTYQYCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
Cyclocondensation of 1,3-Dicarbonyl Compounds
The pyrazole ring is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For 1,3-dimethyl-1H-pyrazole:
- Reagents : Acetylacetone (2,4-pentanedione) and hydrazine hydrate.
- Conditions : Reflux in ethanol (80°C, 6–8 hours) under inert atmosphere.
- Mechanism : The diketone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration (Figure 1).
Yield : 85–90% (crude), purified via distillation or recrystallization.
Sulfonation at Pyrazole C-4 Position
Electrophilic Sulfonation
The 1,3-dimethyl substituents direct electrophilic sulfonation to the C-4 position due to their electron-donating effects:
- Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM).
- Conditions : Slow addition at 0°C, followed by stirring at 25°C for 4 hours.
- Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with DCM.
Intermediate : 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid (85% yield).
Sulfonyl Chloride Formation
The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅):
- Reagents : PCl₅ in thionyl chloride (SOCl₂).
- Conditions : Reflux (70°C, 2 hours), followed by solvent evaporation.
Intermediate : 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (92% purity by HPLC).
N-Alkylation to Introduce Benzyl and Isopropyl Groups
Sequential N-Alkylation Strategy
Step 1: Reaction with Isopropylamine
- Reagents : Isopropylamine (2 equivalents) in THF.
- Conditions : 0°C to 25°C, 12 hours.
- Product : N-Isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (78% yield).
Step 2: Benzylation via Nucleophilic Substitution
- Reagents : Benzyl chloride (1.2 equivalents), NaH (base) in DMF.
- Conditions : 60°C, 6 hours under nitrogen.
- Product : N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (65% yield).
Alternative Route : One-pot alkylation using benzyl bromide and isopropyl iodide with K₂CO₃ in acetonitrile (55% yield, lower selectivity).
Reaction Optimization and Challenges
Solvent and Base Selection
- Optimal Base : Sodium hydride (NaH) in DMF maximizes alkylation efficiency (Table 1).
- Side Reactions : Over-alkylation or elimination observed with excess benzyl halides.
Table 1: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 60 | 65 | 98 |
| K₂CO₃ | MeCN | 80 | 55 | 90 |
| DBU | THF | 25 | 40 | 85 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The benzyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of suitable nucleophiles and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, catalysts, and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The benzyl and isopropyl groups may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with two related sulfonamide-containing pyrazole derivatives described in the evidence. Key differences in substituents, biological targets, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound lacks the extended heterocyclic systems (e.g., purine or pyrazolo-pyrimidine) present in the analogs from and . Its simpler pyrazole core may influence binding specificity and pharmacokinetics. Substituent differences significantly alter hydrophobicity and steric effects. For example, the fluorobenzyl group in ’s compound enhances interaction with PCK1’s GTP-binding site , while the chromenone moiety in ’s analog likely contributes to π-π stacking in target binding .
Biological Activity: The compound is a competitive PCK1 inhibitor, disrupting gluconeogenesis in cancer cells . The target compound’s benzyl and isopropyl groups may favor interactions with hydrophobic enzyme pockets, but its specific target remains unverified.
Physicochemical Properties :
- Molecular weight and substituent bulk correlate with membrane permeability. The compound’s higher molecular weight (616.9 g/mol) may limit cellular uptake compared to the simpler target compound.
Biological Activity
N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.35 g/mol
- CAS Number : 47267545
Recent studies have highlighted the compound's ability to modulate autophagy and inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. Specifically, it has been shown to disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-rich conditions, leading to increased autophagy at basal levels but impaired autophagic response during starvation . This dual action suggests a potential therapeutic window where cancer cells can be selectively targeted while preserving normal cell function.
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against pancreatic cancer cells (MIA PaCa-2) with submicromolar IC50 values. The mechanism involves the modulation of autophagy pathways that are often exploited by cancer cells for survival under metabolic stress .
Case Studies
- Study on MIA PaCa-2 Cells :
- Autophagy Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MIA PaCa-2 | < 10 | Inhibition of mTORC1 and autophagy modulation |
| Autophagy Induction | U937 | Not specified | Increased basal autophagy |
| Cytotoxicity | U937 | Not observed | No significant cytotoxic effects noted |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structure Description | Observed Activity |
|---|---|---|
| N-benzyl-N-isopropyl-1H-pyrazole-4-sulfonamide | Core pyrazole structure with sulfonamide group | Potent antiproliferative activity |
| Analog Compound A | Variation in side chains | Moderate activity |
| Analog Compound B | Altered functional groups | Reduced efficacy |
Q & A
Q. What are the key synthetic routes for N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Pyrazole ring formation : Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under controlled pH and temperature (60–80°C) .
- Sulfonamide introduction : Reaction of the pyrazole intermediate with sulfonating agents (e.g., sulfonyl chlorides) in aprotic solvents like dichloromethane.
- N-alkylation : Sequential substitution with benzyl and isopropyl groups using alkyl halides in the presence of a base (e.g., K₂CO₃). Optimization focuses on solvent polarity, temperature gradients, and catalyst selection (e.g., phase-transfer catalysts for N-alkylation). Purity is confirmed via HPLC (>98%) and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and spatial arrangement (e.g., benzyl proton signals at δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks; SHELX programs refine crystal structures .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted intermediates) .
Q. What are the primary chemical reactivities of this sulfonamide-pyrazole hybrid?
- Sulfonamide reactivity : Hydrolysis under acidic/basic conditions yields sulfonic acids and amines.
- Pyrazole ring modifications : Electrophilic substitution at the C-5 position (if unsubstituted) or N-alkylation.
- Oxidation/Reduction : Sulfonamide groups resist oxidation, but pyrazole methyl groups may undergo hydroxylation with strong oxidants (e.g., KMnO₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from:
- Assay conditions : Variations in cell line viability protocols (e.g., MDA-MB-231 vs. HepG2 metabolic rates) .
- Compound stability : Degradation in DMSO stock solutions over time; validate via stability studies using LC-MS .
- Batch purity : Impurities >2% skew dose-response curves; enforce strict QC with orthogonal analytical methods .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Molecular docking : Screen against targets (e.g., COX-2, kinases) using PyMOL or AutoDock; prioritize binding poses with sulfonamide H-bonding .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity; validate with leave-one-out cross-validation .
- DFT calculations : Predict reactive sites (e.g., pyrazole ring electron density) for functionalization .
Q. How can selective functionalization of the benzyl vs. isopropyl groups be achieved?
- Protecting groups : Temporarily block the sulfonamide with Boc groups before alkylation.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl modifications .
- Kinetic control : Use bulky bases (e.g., DBU) to favor N-benzylation over N-isopropylation .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Metabolite ID : HR-MS/MS fragmentation to identify hydroxylated or glucuronidated derivatives .
Experimental Design & Data Analysis
Q. How should researchers design crystallization trials for X-ray analysis?
- Solvent screening : Test mixed-solvent systems (e.g., EtOH/water, DCM/hexane) for slow evaporation.
- Temperature gradients : Vary from 4°C to room temperature to induce nucleation.
- SHELX refinement : Use SHELXL for anisotropic displacement parameters and SHELXD for phase resolution in twinned crystals .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
